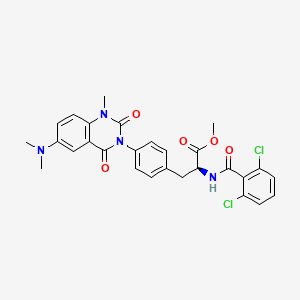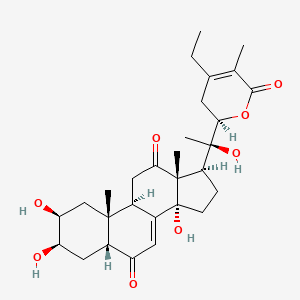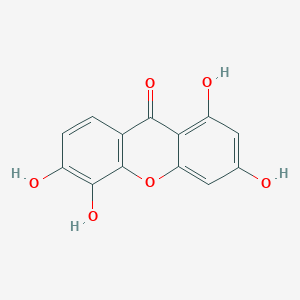
1,3,5,6-四羟基黄酮
描述
1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .Physical And Chemical Properties Analysis
The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .科学研究应用
利尿和利钠作用
1,3,5,6-四羟基黄酮已被证明可以诱导正常血压和高血压大鼠的利尿作用(增加尿液产生)和利钠作用(增加盐排泄)。这表明它在管理需要液体和盐平衡的疾病(如高血压)方面具有潜在的应用 .
肾脏保护
研究表明,1,3,5,6-四羟基黄酮可以保护肾功能。 据观察,它可以增加尿量和电解质排泄,同时保留钙,这可能有助于预防肾结石形成 .
抗尿石症特性
该化合物通过减少尿液中一水合物晶体的数量表现出抗尿石症特性,这些晶体通常是肾结石的前兆 .
抗氧化活性
黄酮类化合物,包括 1,3,5,6-四羟基黄酮,以其抗氧化特性而闻名。 它们可以中和自由基并减少氧化应激,这对各种氧化应激相关疾病有益 .
抗炎作用
几项研究报道了黄酮类化合物的抗炎潜力。 它们可能抑制 COX 酶和炎症介质,表明在治疗炎症性疾病中发挥作用 .
潜在的药理作用
虽然不是特定于 1,3,5,6-四羟基黄酮,但相关的化合物(如芒果苷)已显示出广泛的药理作用,例如抗糖尿病、抗肿瘤、心脏保护和神经保护活性。 这表明 1,3,5,6-四羟基黄酮也可能具有类似的多方面作用 .
作用机制
Target of Action
1,3,5,6-Tetrahydroxyxanthone (THX) is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . The primary targets of THX are the renal system and the hypertensive conditions in rats . It has been shown to induce diuresis and saluresis in both normotensive and hypertensive rats .
Mode of Action
The mode of action of THX involves its interaction with the renal system. It promotes diuresis, which is the increased production of urine, and saluresis, which is the increased excretion of salt in the urine . This effect is associated with increased levels of urinary sodium (Na+) and potassium (K+), besides a calcium (Ca2+)-sparing effect .
Biochemical Pathways
The biosynthesis of xanthones like THX in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
The pharmacokinetics of THX involves its absorption and excretion in the body. It is administered orally and its effects on the urinary volume and composition are evaluated daily . .
Result of Action
The result of THX action is the promotion of diuresis and saluresis, which leads to increased urinary volume and changes in the composition of urine . It also decreases the quantity of monohydrate crystals in urine . In terms of renal analyses, THX has been shown to reduce the content of lipid hydroperoxides (LOOH) and increase nitrite levels in kidney homogenates obtained from hypertensive rats .
Action Environment
The action of THX is influenced by the physiological state of the organism. For instance, its effects have been studied in both normotensive and hypertensive rats, indicating that its efficacy can vary depending on the blood pressure condition of the organism . .
安全和危害
未来方向
生化分析
Biochemical Properties
1,3,5,6-Tetrahydroxyxanthone plays a significant role in biochemical reactions, particularly in promoting diuresis and renal protection. It interacts with various enzymes and proteins, including superoxide dismutase, glutathione S-transferase, and myeloperoxidase . These interactions are crucial for its diuretic effect, as the compound increases urinary volume and the excretion of sodium and potassium ions while sparing calcium . Additionally, 1,3,5,6-Tetrahydroxyxanthone reduces the quantity of monohydrate crystals in urine, contributing to its antiurolithic action .
Cellular Effects
1,3,5,6-Tetrahydroxyxanthone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease the levels of lipid hydroperoxides and increase nitrite levels in kidney homogenates . This compound also augments the levels of nitrite in plasma, indicating its role in modulating oxidative stress and nitric oxide pathways . These effects contribute to its renal protective properties and its ability to mitigate oxidative damage in cells.
Molecular Mechanism
At the molecular level, 1,3,5,6-Tetrahydroxyxanthone exerts its effects through several mechanisms. It binds to and inhibits enzymes such as superoxide dismutase and glutathione S-transferase, leading to a reduction in oxidative stress . The compound also increases the activity of catalase, further enhancing its antioxidant properties . Additionally, 1,3,5,6-Tetrahydroxyxanthone modulates gene expression related to oxidative stress and inflammation, contributing to its protective effects on renal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5,6-Tetrahydroxyxanthone have been observed over time. The compound demonstrates stability and sustained activity, with prolonged diuretic and renal protective effects . Over a period of seven days, it consistently increased urinary volume and the excretion of sodium and potassium ions . Long-term studies have shown that 1,3,5,6-Tetrahydroxyxanthone maintains its efficacy in reducing oxidative stress and protecting renal function .
Dosage Effects in Animal Models
The effects of 1,3,5,6-Tetrahydroxyxanthone vary with different dosages in animal models. At lower doses, the compound effectively promotes diuresis and renal protection without significant adverse effects . At higher doses, there may be potential toxic effects, including electrolyte imbalances and dehydration . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,3,5,6-Tetrahydroxyxanthone is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and glutathione S-transferase, modulating their activity and contributing to its antioxidant properties . The compound also affects the levels of metabolites such as lipid hydroperoxides and nitrite, indicating its role in regulating metabolic flux and oxidative stress .
Transport and Distribution
Within cells and tissues, 1,3,5,6-Tetrahydroxyxanthone is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites . The compound’s ability to modulate oxidative stress and inflammation is partly due to its efficient transport and distribution within the body .
Subcellular Localization
1,3,5,6-Tetrahydroxyxanthone is localized in specific subcellular compartments, where it exerts its activity. It is known to accumulate in the kidneys, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . The compound’s subcellular localization is crucial for its diuretic and renal protective effects, as it ensures targeted action within the renal tissues .
属性
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5084-31-1 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




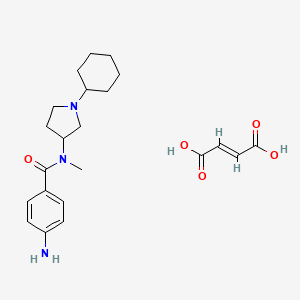
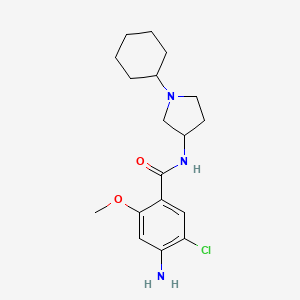
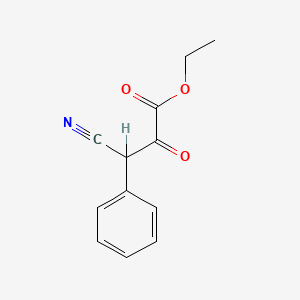
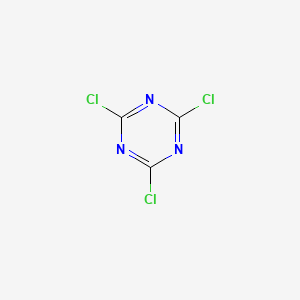
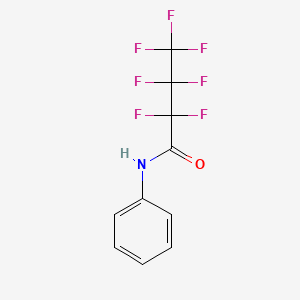
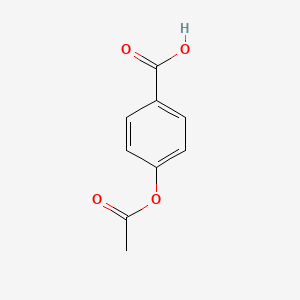

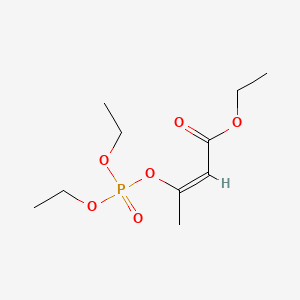

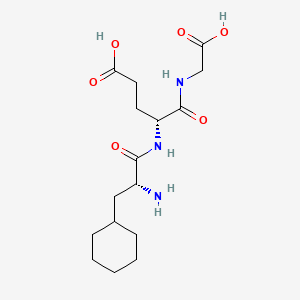
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
